
パルミトイル-L-カルニチン塩酸塩
概要
説明
Palmitoyl-L-carnitine chloride (PCC) is a compound that has been studied for its various biological effects. It is known to be an effective enhancer of intestinal transport of hydrophilic molecules and can influence the function of vascular endothelium, particularly in ischemic conditions . PCC is also a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids . Its surfactant properties are similar to those of synthetic detergents and may play a role in the pathogenesis of myocardial ischemia .
Synthesis Analysis
The synthesis of palmitoyl-L-carnitine involves the acylation of carnitine with palmitoyl groups. This process is part of the fatty acid incorporation pathway into membrane phospholipids, as demonstrated in erythrocyte membranes . The exact synthetic pathways and enzymes involved in the production of PCC in biological systems are not detailed in the provided papers.
Molecular Structure Analysis
Palmitoyl-L-carnitine has an amphiphilic structure, which means it contains both hydrophobic (lipophilic) and hydrophilic (polar) regions. This characteristic is crucial for its ability to interact with biological membranes and affect their properties . X-ray diffraction studies have shown that palmitoyl-L-carnitine can form gel-phase bilayers with interdigitated hydrocarbon chains and can transition to a hexagonal phase under certain conditions .
Chemical Reactions Analysis
PCC interacts with various cellular components and can modify cellular functions. For example, it has been shown to directly activate Ca2+ channels, resembling the Ca2+ channel activator Bay K 8644, and interact with calcium-antagonists . It also affects the intracellular calcium regulation in endothelial cells, which can influence vascular function . Additionally, PCC can inhibit the oxidation of isocitrate in rat liver mitochondria, suggesting an interaction with metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCC contribute to its biological activities. Its surfactant nature allows it to solubilize biological membranes and affect membrane permeability . PCC can decrease transepithelial electrical resistance and increase permeability for certain molecules, indicating its potential as an absorption enhancer . It also exhibits a dose-dependent effect on cell viability and tight junction protein localization . The ability of PCC to form different phases, such as lamellar and hexagonal, is indicative of its versatile interactions with cellular structures .
Relevant Case Studies
Several studies have explored the effects of PCC on cellular functions. In vascular endothelial cells, PCC has been shown to inhibit endothelium-dependent relaxation and affect intracellular calcium signaling . It also enhances the bioavailability of the antibiotic cefoxitin in different intestinal regions, demonstrating its potential in drug delivery applications . Furthermore, PCC's inhibition of the Na/K pump current in guinea pig ventricular cells suggests a similarity to the action of ouabain, a known Na/K pump inhibitor .
科学的研究の応用
がん治療
パルミトイル-L-カルニチン塩酸塩は、抗がん剤送達のためのナノリポソームの開発に使用されてきました。 例えば、それは第一選択の化学療法薬であるゲムシタビンのリポフィリック誘導体であるゲムシタビンエライデートと組み合わせて、膵臓がんの治療に使用されてきました . ナノリポソームキャリアにおける併用療法は、細胞内取り込みの強化、血管新生能力の阻害、抗がん活性の増強をもたらしました .
血栓症の阻害
パルミトイル-L-カルニチン塩酸塩は、プラスミンと組織プラスミノーゲン活性化因子(tPA)の酵素活性を増強することで、抗凝固効果があることが判明しました . プラスミンとtPAと直接相互作用し、高い親和性を示します . マウスモデルでは、パルミトイル-L-カルニチン塩酸塩の投与は、FeCl3誘発動脈血栓症を有意に抑制しました .
心筋レベルの改変
パルミトイル-L-カルニチン塩酸塩は、心臓の高エネルギーリン酸塩と遊離脂肪酸の心筋レベルを改変します . この改変は、心臓におけるエネルギー産生と脂肪酸代謝の調節に重要です。
赤血球コロニー形成
パルミトイル-L-カルニチン塩酸塩は、培養における赤血球コロニー形成を増加させます <a aria-label="5: " data-citationid="24130
作用機序
Target of Action
Palmitoyl-L-carnitine chloride (PCC) primarily targets several enzymes and transporters localized in the cell membrane . It interacts with plasmin and tissue plasminogen activator (tPA) with high affinities . It also affects the Na/K pump current in guinea pig ventricular cells and inhibits the KATP channel function mainly through the interaction with endogenous PI cascade, especially PIP2 .
Mode of Action
PCC facilitates the transfer of long-chain fatty acids from the cytoplasm into mitochondria during the oxidation of fatty acids . It potentiates the enzymatic activities of plasmin and tPA, which are key players in the fibrinolytic system . It also modifies myocardial levels of high-energy phosphates and free fatty acids in the heart .
Biochemical Pathways
PCC is a well-known intermediate in mitochondrial fatty acid oxidation . It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . Once inside the mitochondria, PCC is transformed back to palmitoyl-CoA, which then undergoes β-oxidation to produce energy in the form of ATP .
Pharmacokinetics
It is known that pcc is soluble in water to 25 mg/ml with heat or sonication . This solubility suggests that PCC may have good bioavailability.
Result of Action
PCC has several molecular and cellular effects. It modifies myocardial levels of high-energy phosphates and free fatty acids in the heart . It also increases erythroid colony formation in culture and reduces the surface negative charge of erythrocytes and myocytes . In addition, PCC has been shown to exert anti-coagulant effects by potentiating the enzymatic activities of plasmin and tPA .
Action Environment
The action of PCC can be influenced by environmental factors. For instance, the modulation of the membrane lipid environment caused by PCC alters the KATP channel function . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Palmitoyl-L-carnitine chloride is involved in several biochemical reactions, primarily related to fatty acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is carnitine palmitoyltransferase I (CPT1), which is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Palmitoyl-L-carnitine chloride also affects the Na/K pump current in cardiac cells, influencing myocardial levels of high-energy phosphates and free fatty acids .
Cellular Effects
Palmitoyl-L-carnitine chloride has significant effects on various cell types and cellular processes. In cardiomyocytes, it induces the production of reactive oxygen species (ROS), which can influence cell signaling pathways and gene expression. Additionally, it has been reported to reduce the surface negative charge of erythrocytes and myocytes, affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Palmitoyl-L-carnitine chloride involves its interaction with specific biomolecules and enzymes. It inhibits the Na/K pump current in guinea pig ventricular cells, leading to changes in membrane potential and action potential duration. This compound also affects intracellular calcium signaling, which is essential for various cellular processes. Furthermore, Palmitoyl-L-carnitine chloride has been shown to modify myocardial levels of high-energy phosphates and free fatty acids, influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palmitoyl-L-carnitine chloride can change over time. The compound is stable when stored at -20°C and is known to degrade in the presence of oxidizing agents and moisture. Long-term studies have shown that Palmitoyl-L-carnitine chloride can have lasting effects on cellular function, particularly in cardiomyocytes, where it induces ROS production and affects cellular metabolism .
Dosage Effects in Animal Models
The effects of Palmitoyl-L-carnitine chloride vary with different dosages in animal models. At lower doses, it has been shown to enhance erythroid colony formation and reduce the surface negative charge of erythrocytes and myocytes. At higher doses, it can inhibit the Na/K pump current and affect intracellular calcium signaling, leading to potential toxic or adverse effects .
Metabolic Pathways
Palmitoyl-L-carnitine chloride is involved in the mitochondrial fatty acid oxidation pathway. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are essential for the transport and β-oxidation of long-chain fatty acids. This compound also influences metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Palmitoyl-L-carnitine chloride is transported and distributed by specific transporters and binding proteins. It is known to interact with carnitine transporters, which facilitate its uptake into mitochondria for fatty acid oxidation. The localization and accumulation of Palmitoyl-L-carnitine chloride within cells can influence its activity and function .
Subcellular Localization
Palmitoyl-L-carnitine chloride is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism. It is directed to the mitochondria by specific targeting signals and post-translational modifications. The subcellular localization of Palmitoyl-L-carnitine chloride is essential for its activity and function in cellular metabolism .
特性
IUPAC Name |
[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18877-64-0 | |
| Record name | Palmitoyl-L-carnitine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18877-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoylcarnitine hydrochloride, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018877640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-[3-carboxy-2-[(1-oxohexadecyl)oxy]propyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z2DG59IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Palmitoyl-L-carnitine chloride in enhancing drug bioavailability, specifically in the context of the provided research?
A1: The research article titled "Enhanced Bioavailability of Cefoxitin Using Palmitoyl L-Carnitine. I. Enhancer Activity in Different Intestinal Regions" [] investigates the use of Palmitoyl-L-carnitine as a potential absorption enhancer for the antibiotic Cefoxitin. While the exact mechanism is not fully elucidated within this abstract, previous research suggests that Palmitoyl-L-carnitine, a naturally occurring fatty acid derivative, may enhance drug absorption through various mechanisms. These include:
Q2: The research mentions the identification of "O−Palmitoyl−L−Carnitine chloride" in Deinococcus radiodurans. What is the significance of finding this compound in such an extremophile?
A2: The presence of O−Palmitoyl−L−Carnitine chloride in Deinococcus radiodurans, an extremophile known for its resistance to radiation and oxidative stress [], suggests a potential role of this compound in stress response mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





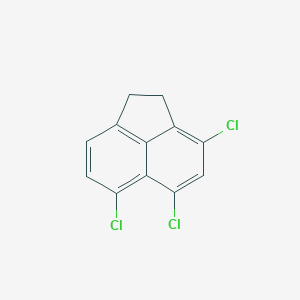

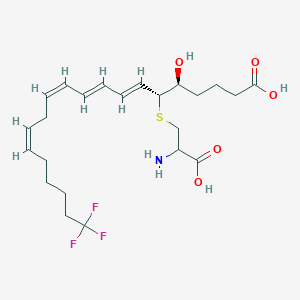
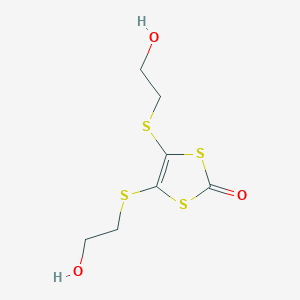


![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

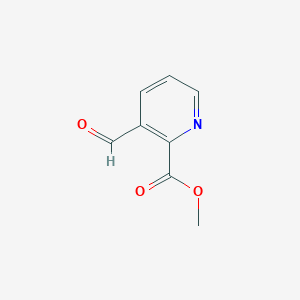
![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)
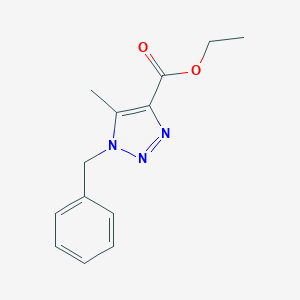
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)